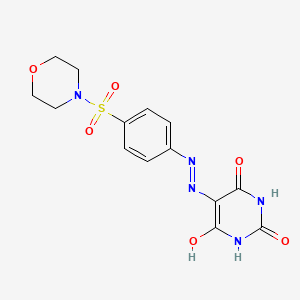![molecular formula C16H15BrN2O3S B2694230 4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1903279-98-0](/img/structure/B2694230.png)
4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a bromine atom attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . It also contains a carboxamide group, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene ring and the benzo[f][1,4]oxazepin ring system would likely contribute to the compound’s rigidity, while the bromine atom and the carboxamide group could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a bromine atom could make it relatively heavy and possibly increase its boiling point, while the carboxamide group could allow it to form hydrogen bonds .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Compounds related to thiophene have been synthesized and explored for their potential in creating heterocyclic derivatives through various chemical reactions. These derivatives include pyrazole, isoxazole, pyrimidine, and triazine, among others. Such chemical endeavors underline the versatility of thiophene-based compounds in synthesizing new heterocycles, which are crucial in drug development and materials science (Mohareb et al., 2004).
Microwave-assisted Synthesis and Biological Activities
The exploration of hybrid molecules containing thiophene and investigating their biological activities highlight the significance of thiophene derivatives in medicinal chemistry. Such studies not only provide new compounds for potential therapeutic applications but also contribute to understanding the structure-activity relationships within thiophene-based molecules (Başoğlu et al., 2013).
Antimicrobial and Antioxidant Studies
Synthesis and Characterization for Antimicrobial Evaluation
New derivatives of thiophene have been synthesized and characterized, with their antimicrobial activity being a significant area of investigation. Such studies are integral to discovering new antibiotics and understanding how thiophene derivatives interact with microbial targets (Spoorthy et al., 2021).
Novel Antimicrobial Agents
The development of new antimicrobial agents from thiophene derivatives demonstrates the ongoing need for novel drugs to combat resistant microbial strains. Thiophene's adaptability in synthesizing compounds with targeted biological activities is crucial for expanding the arsenal against microbial infections (Palkar et al., 2017).
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-12-7-14(23-10-12)16(21)18-5-6-19-8-11-3-1-2-4-13(11)22-9-15(19)20/h1-4,7,10H,5-6,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUYQMHUCZCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)




![5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694153.png)
![1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2694155.png)
![dimethyl 1-[2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2694157.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2694160.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2694163.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

